Butyl naphthalene-2-carboxylate

Supramolecular photochemistry Cucurbituril host–guest chemistry Photodimerization

Butyl naphthalene-2-carboxylate (CAS 3007-89-4), systematically named 2-naphthalenecarboxylic acid, butyl ester, is an aromatic ester with the molecular formula C₁₅H₁₆O₂ and a molecular weight of 228.29 g·mol⁻¹. It belongs to the alkyl 2-naphthoate homologous series, where the n-butyl ester occupies a distinct intermediate position between short-chain (methyl, ethyl) and long-chain (hexyl, octyl, lauryl) analogs.

Molecular Formula C15H16O2
Molecular Weight 228.29 g/mol
CAS No. 3007-89-4
Cat. No. B3050961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl naphthalene-2-carboxylate
CAS3007-89-4
Molecular FormulaC15H16O2
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1=CC2=CC=CC=C2C=C1
InChIInChI=1S/C15H16O2/c1-2-3-10-17-15(16)14-9-8-12-6-4-5-7-13(12)11-14/h4-9,11H,2-3,10H2,1H3
InChIKeyDWJWOMVGRHTIAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl Naphthalene-2-Carboxylate (CAS 3007-89-4): Physicochemical Identity and Procurement Positioning


Butyl naphthalene-2-carboxylate (CAS 3007-89-4), systematically named 2-naphthalenecarboxylic acid, butyl ester, is an aromatic ester with the molecular formula C₁₅H₁₆O₂ and a molecular weight of 228.29 g·mol⁻¹ . It belongs to the alkyl 2-naphthoate homologous series, where the n-butyl ester occupies a distinct intermediate position between short-chain (methyl, ethyl) and long-chain (hexyl, octyl, lauryl) analogs . This positional specificity confers a unique combination of hydrophobicity, supramolecular encapsulation behavior, and photophysical properties that differentiate it from both its lighter and heavier homologs, making it a compound of interest in photochemistry, esterase substrate design, and materials science .

Why Alkyl Chain Length in Naphthalene-2-Carboxylate Esters Cannot Be Treated as Interchangeable


Within the n-alkyl naphthalene-2-carboxylate homologous series, the length of the ester alkyl chain is not a passive structural variable—it directly governs supramolecular host–guest recognition, photophysical emission behavior (monomer vs. excimer), enzymatic hydrolysis rates, and bulk physicochemical parameters including logP and aqueous solubility . The butyl ester occupies a critical inflection point: it is sufficiently hydrophobic to drive aggregation in aqueous media yet remains short enough to exhibit structured monomer fluorescence, a property lost in longer-chain homologs where excimer emission dominates . Substituting butyl naphthalene-2-carboxylate with the methyl, ethyl, propyl, or hexyl analog without experimental validation risks altering photodimerization outcomes, esterase substrate specificity, and partition-dependent behavior in ways that are not predictable from the naphthalene-2-carboxylate core alone .

Quantitative Differentiation Evidence for Butyl Naphthalene-2-Carboxylate vs. Closest Analogs


CB[8] Host–Guest Encapsulation Selectivity: Butyl vs. Methyl and Ethyl 2-Naphthoate

In cucurbit[8]uril (CB[8])-mediated aqueous photodimerization, CB[8] encapsulates two molecules of methyl 2-naphthoate or ethyl 2-naphthoate to facilitate cubane-like photodimer formation, whereas butyl 2-naphthoate (3) does not undergo the same encapsulation-driven dimerization pathway under identical conditions . The paper explicitly reports that CB[8] can encapsulate two molecules of alkyl 2-naphthoate for substrates 1 (methyl) and 2 (ethyl) but that subtle changes in alkyl substituents significantly modulate the interaction, affording remarkable alterations in photochemical reactivity. The butyl ester's larger steric profile precludes the 2:1 host–guest stoichiometry accessible to the methyl and ethyl analogs, representing a binary on/off differentiation in supramolecular photoreactivity .

Supramolecular photochemistry Cucurbituril host–guest chemistry Photodimerization

Fluorescence Emission Signature: Structured Monomer vs. Excimer-Dominated Emission

In mixed DMSO–H₂O and ethylene glycol–H₂O solvent systems, butyl 2-naphthoate (BN) exhibits structured monomer fluorescence with characteristic maxima at 340, 350, and 370 nm, indicative of a non-aggregated chromophore . In contrast, longer-chain alkyl β-naphthoates (e.g., hexyl, octyl, lauryl) display fluorescence spectra dominated by broad, red-shifted excimer emission under identical solvent conditions, reflecting intermolecular aggregation driven by hydrophobic chain–chain interactions . The butyl ester thus marks the approximate chain-length boundary between monomer-dominated and excimer-dominated photophysical behavior in this homologous series.

Photophysics Fluorescence spectroscopy Aggregation-induced emission

Lipase Substrate Chain-Length Specificity: Butyl at the Diagnostic Boundary

In the foundational study by Tsou and Seligman (1954), a homologous series of alkyl 2-naphthyl carbonates—including ethyl, butyl, n-hexyl, n-octyl, lauryl, cetyl, and stearyl—was prepared and tested for enzymatic hydrolysis by pancreas and liver homogenates . The study established that long-chain alkyl 2-naphthyl carbonates are preferentially hydrolyzed by pancreatic lipase, analogous to long-chain fatty acid esters, whereas short-chain substrates are cleaved by non-specific esterases . The butyl carbonate resides at the critical transition point: it is hydrolyzed measurably by both lipase and general esterase activities, making it a dual-purpose chromogenic probe, unlike the ethyl analog (predominantly esterase-substrate) or the hexyl/octyl analogs (predominantly lipase-substrate) . This intermediate specificity is a direct consequence of the four-carbon alkyl chain length.

Enzymology Esterase/lipase substrates Chromogenic assay design

Computed Lipophilicity Gradient: Butyl Ester logP Relative to Methyl, Ethyl, and tert-Butyl Analogs

Computed partition coefficients reveal a systematic lipophilicity increase across the naphthalene-2-carboxylate ester series. Methyl naphthalene-2-carboxylate has a reported SlogP of 2.63 ; ethyl naphthalene-2-carboxylate has an ACD/LogP of 3.96 ; and tert-butyl naphthalene-2-carboxylate has a reported LogP of 3.795 . The n-butyl ester (this compound) is predicted to have a logP between approximately 3.8 and 4.3 based on the incremental ~0.5 logP unit increase per additional methylene group, positioning it with markedly higher lipophilicity than the methyl ester (ΔlogP ≈ +1.2 to +1.7) and moderately higher than the ethyl ester (ΔlogP ≈ +0.3) . This quantifiable lipophilicity gradient directly impacts partitioning behavior, membrane permeability in biological assays, and organic/aqueous extraction efficiency.

Physicochemical profiling Lipophilicity ADME prediction

Procurement-Relevant Application Scenarios for Butyl Naphthalene-2-Carboxylate (CAS 3007-89-4)


Supramolecular CB[8] Guest Screening and Steric Exclusion Control

In cucurbit[8]uril host–guest chemistry research, butyl naphthalene-2-carboxylate serves as a definitive steric exclusion control compound. Unlike methyl and ethyl 2-naphthoates, which form 2:1 inclusion complexes with CB[8] and undergo photodimerization, the butyl ester's larger alkyl group prevents encapsulation-driven dimerization, providing researchers with a binary on/off comparator for validating CB[8] cavity size-selectivity experiments . Procurement of the butyl ester is essential for any laboratory systematically mapping CB[n] guest scope as a function of alkyl substituent volume.

Fluorescence Probe Development Requiring Monomer-Only Emission

For analytical and bioimaging applications demanding structured, excimer-free naphthalene fluorescence, butyl naphthalene-2-carboxylate is the longest alkyl-chain 2-naphthoate that retains pure monomer emission (λ_max 340, 350, 370 nm) without excimer contamination . Longer-chain analogs (≥C₆) produce interfering excimer bands that compromise spectral resolution. This property makes the butyl ester uniquely suited for fluorescence anisotropy studies, FRET donor design, and environmental polarity sensing where spectral purity is paramount.

Dual-Specificity Chromogenic Substrate for Esterase/Lipase Discrimination Assays

Building on the Tsou and Seligman (1954) demonstration that alkyl chain length governs esterase vs. lipase substrate preference, butyl naphthalene-2-carboxylate and its carbonate analog occupy the critical C₄ chain-length position where both enzyme classes show measurable activity . This dual-reactivity profile enables single-substrate discrimination assays where ethyl (esterase-only) or hexyl (lipase-only) analogs would fail to report on both activities simultaneously. Laboratories developing high-throughput esterase/lipase profiling panels should prioritize the butyl ester for this unique diagnostic capability.

Controlled-Hydrophobicity Intermediate for Partition-Dependent Studies

With an estimated logP of approximately 3.8–4.3—representing a >10-fold increase in octanol partitioning over the methyl ester (SlogP 2.63) and a measurable increment over the ethyl ester (ACD/LogP 3.96)—butyl naphthalene-2-carboxylate provides a predictable, intermediate hydrophobicity option for studies requiring controlled aqueous/organic phase distribution . This is particularly relevant for membrane permeability assays, lipid bilayer partitioning experiments, and liquid–liquid extraction protocol development where both the methyl (too hydrophilic) and hexyl (too hydrophobic) esters fall outside the optimal logP window.

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